![molecular formula C21H25N3O3 B6062884 N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6062884.png)
N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-1-naphthamide, also referred to as AGN-PC-0, is a small molecule inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. This interaction is critical for the oncogenic activity of c-Myc and is frequently dysregulated in cancer. AGN-PC-0 has been shown to inhibit the growth of a variety of cancer cell lines in vitro and in vivo, and is being investigated as a potential therapeutic agent for cancer.
Mécanisme D'action
AGN-PC-0 inhibits the protein-protein interaction between c-Myc and Max by binding to the c-Myc helix-loop-helix leucine zipper (HLH-LZ) domain. This prevents the formation of the c-Myc/Max heterodimer, which is required for the oncogenic activity of c-Myc. Inhibition of this interaction leads to downregulation of c-Myc target genes, including those involved in cell growth and proliferation.
Biochemical and Physiological Effects:
AGN-PC-0 has been shown to inhibit the growth of a variety of cancer cell lines in vitro and in vivo. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells. AGN-PC-0 has also been shown to inhibit tumor growth in preclinical models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of AGN-PC-0 is that it is a small molecule inhibitor, which makes it easier to use in vitro and in vivo experiments compared to larger molecules such as antibodies. However, one limitation is that it is a relatively new compound and its pharmacokinetic properties and toxicity profile are not well established.
Orientations Futures
There are several future directions for research on AGN-PC-0. One direction is to further investigate its therapeutic potential for cancer, including in combination with other therapies. Another direction is to study its mechanism of action in more detail, including its effects on c-Myc target genes and downstream signaling pathways. Additionally, further studies are needed to establish its pharmacokinetic properties and toxicity profile.
Méthodes De Synthèse
The synthesis of AGN-PC-0 involves several steps, starting with the reaction of 1-naphthylamine with acetic anhydride to form N-acetyl-1-naphthylamine. This intermediate is then reacted with glycine ethyl ester to form N-acetylglycyl-1-naphthylamine. The final step involves the reaction of N-acetylglycyl-1-naphthylamine with 3-piperidinemethanol to form AGN-PC-0.
Applications De Recherche Scientifique
AGN-PC-0 is being investigated as a potential therapeutic agent for cancer. It has been shown to inhibit the growth of a variety of cancer cell lines in vitro and in vivo, and is being studied in preclinical models of cancer. In addition, AGN-PC-0 is being investigated as a tool compound to study the c-Myc/Max interaction and its role in cancer.
Propriétés
IUPAC Name |
N-[[1-(2-acetamidoacetyl)piperidin-3-yl]methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-15(25)22-13-20(26)24-11-5-6-16(14-24)12-23-21(27)19-10-4-8-17-7-2-3-9-18(17)19/h2-4,7-10,16H,5-6,11-14H2,1H3,(H,22,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHASCXHDFSZFCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCCC(C1)CNC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-1-naphthamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.